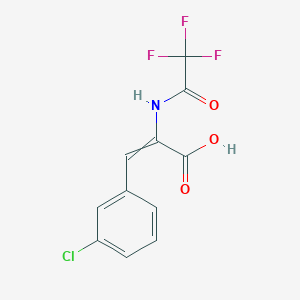
3-(3-Chlorophenyl)-2-(2,2,2-trifluoroacetamido)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorophenyl)-2-(2,2,2-trifluoroacetamido)prop-2-enoic acid is an organic compound that features both chlorophenyl and trifluoroacetamido functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-2-(2,2,2-trifluoroacetamido)prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and 2,2,2-trifluoroacetamide.
Condensation Reaction: The aldehyde group of 3-chlorobenzaldehyde reacts with the amide group of 2,2,2-trifluoroacetamide under basic conditions to form an intermediate.
Dehydration: The intermediate undergoes dehydration to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis may involve:
Catalysts: Use of specific catalysts to increase the reaction rate and yield.
Optimized Conditions: Control of temperature, pressure, and pH to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-2-(2,2,2-trifluoroacetamido)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Nucleophiles such as sodium azide (NaN3), sodium methoxide (NaOCH3).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, ethers, or other substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-(3-Chlorophenyl)-2-(2,2,2-trifluoroacetamido)prop-2-enoic acid exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid: Similar structure but lacks the double bond in the prop-2-enoic acid moiety.
3-(3-Chlorophenyl)-2-(2,2,2-trifluoroacetamido)but-2-enoic acid: Similar structure with an additional carbon in the chain.
Uniqueness
3-(3-Chlorophenyl)-2-(2,2,2-trifluoroacetamido)prop-2-enoic acid is unique due to the presence of both chlorophenyl and trifluoroacetamido groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for research and industrial applications.
Properties
CAS No. |
143073-45-4 |
|---|---|
Molecular Formula |
C11H7ClF3NO3 |
Molecular Weight |
293.62 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]prop-2-enoic acid |
InChI |
InChI=1S/C11H7ClF3NO3/c12-7-3-1-2-6(4-7)5-8(9(17)18)16-10(19)11(13,14)15/h1-5H,(H,16,19)(H,17,18) |
InChI Key |
JBDIENTUOWFODM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C(C(=O)O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















